tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a chemical compound with the molecular formula C13H16BrNO4 It is a derivative of benzodioxin, a heterocyclic compound containing a dioxin ring fused with a benzene ring
Preparation Methods
The synthesis of tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate typically involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbamate group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(4-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
- tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)carbamate
- tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-8-yl)carbamate
These compounds share a similar core structure but differ in the position of the bromine atom or other substituents on the benzodioxin ring.
Properties
CAS No. |
1498181-43-3 |
---|---|
Molecular Formula |
C13H16BrNO4 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)carbamate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
LTWDFSWTMFKGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1Br)OCCO2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.